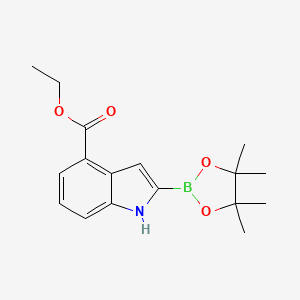

Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate

Description

Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate is a boron-containing indole derivative featuring a dioxaborolane group at the 2-position and an ethyl ester at the 4-position of the indole scaffold. This compound belongs to a class of organoboron reagents widely used in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for constructing biaryl and heteroaryl systems . Its molecular formula is likely C₁₉H₂₄BNO₄ (based on structural analogs in and ), with a molecular weight of approximately 349.2 g/mol. The dioxaborolane group enhances stability and solubility in organic solvents, making it suitable for catalytic transformations. Commercial availability is confirmed by suppliers such as Enamine Ltd and PharmaBlock Sciences, with CAS numbers like 1166829-70-4 referenced for related esters .

Properties

Molecular Formula |

C17H22BNO4 |

|---|---|

Molecular Weight |

315.2 g/mol |

IUPAC Name |

ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate |

InChI |

InChI=1S/C17H22BNO4/c1-6-21-15(20)11-8-7-9-13-12(11)10-14(19-13)18-22-16(2,3)17(4,5)23-18/h7-10,19H,6H2,1-5H3 |

InChI Key |

DPBJIQRIYHOXIL-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=CC=C3N2)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate typically involves the borylation of an indole derivative. One common method is the palladium-catalyzed borylation of 2-bromo-1H-indole-4-carboxylate with bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst loading can further improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides to form carbon-carbon bonds.

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

Substitution: The indole moiety can undergo electrophilic substitution reactions, particularly at the 3-position.

Common Reagents and Conditions

Suzuki-Miyaura Cross-Coupling: Typically requires a palladium catalyst, a base (e.g., potassium carbonate), and a solvent (e.g., toluene or DMF).

Oxidation: Can be achieved using hydrogen peroxide or other oxidizing agents.

Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.

Major Products Formed

Suzuki-Miyaura Cross-Coupling: Produces biaryl or styrene derivatives.

Oxidation: Forms the corresponding boronic acid.

Substitution: Yields substituted indole derivatives.

Scientific Research Applications

Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate has several applications in scientific research:

Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cancer and neurological disorders.

Materials Science: Employed in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Chemical Biology: Utilized in the synthesis of fluorescent probes and bioactive molecules for studying biological processes.

Catalysis: Acts as a ligand or catalyst in various organic transformations.

Mechanism of Action

The mechanism of action of Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate largely depends on its application. In Suzuki-Miyaura cross-coupling reactions, the boronic ester undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired carbon-carbon bond. The indole moiety can interact with biological targets through π-π stacking, hydrogen bonding, and hydrophobic interactions, making it a versatile scaffold in drug design.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Key Observations:

- Positional Effects : The target compound’s ester at C4 and boronate at C2 create distinct electronic and steric profiles. For example, compared to its C5-boronate analog (CAS 642494-37-9), the C2-boronate in the target compound may exhibit slower coupling kinetics due to steric shielding from the indole ring .

- Functional Group Impact: The ethyl ester in the target compound improves stability relative to non-esterified analogs (e.g., CAS 736990-02-6), but may reduce reactivity in polar solvents due to increased hydrophobicity (LogP ≈ 3.5 estimated from analogs in ).

Heterocyclic Boronates

Table 2: Non-Indole Boronate Comparators

Key Observations:

- Heterocycle Reactivity : Pyrazole-based boronates () are more electrophilic than indole derivatives, enabling faster cross-couplings but lower thermal stability.

- Steric Considerations : The isoindoline analog () demonstrates how bulkier cores (e.g., tert-butyl) can hinder catalyst access, necessitating optimized reaction conditions .

Key Observations:

- Yield and Purification : The target compound’s synthesis likely mirrors methods for 1-methyl-4-boronate indole (), using NaH/alkyl halides for esterification. Yields are comparable (~73%), but purification requires careful solvent selection due to hydrophobicity .

- Catalytic Performance : In Suzuki-Miyaura reactions, the target compound’s C2-boronate may require higher catalyst loadings or elevated temperatures compared to C4- or C5-substituted indoles, as seen in and .

Biological Activity

Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a dioxaborolane moiety which is known for its role in medicinal chemistry. Its IUPAC name is this compound. The presence of the indole ring suggests potential interactions with biological targets due to its structural similarity to various bioactive molecules.

1. Target Interaction

Research indicates that compounds containing dioxaborolane groups can interact with various biological targets including kinases and other proteins involved in signaling pathways. The specific interactions of this compound with these targets remain to be fully elucidated but may involve:

- Kinase Inhibition : Similar compounds have shown efficacy in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

- Protein Binding : The compound may exhibit selective binding to certain protein conformations, influencing downstream signaling pathways.

2. Anticancer Activity

Preliminary studies suggest that derivatives of this compound could possess anticancer properties. For instance:

- Cell Proliferation Inhibition : In vitro assays have demonstrated that related compounds can reduce the proliferation of cancer cells by inducing apoptosis.

- Mechanistic Insights : The mechanism might involve disruption of critical signaling pathways that promote tumor growth.

Case Studies and Experimental Data

Several studies have provided insights into the biological activity of similar compounds:

Biological Assays

The biological activity of this compound has been assessed using various assays:

- Cytotoxicity Assays : Evaluating the compound's effects on different cancer cell lines.

- Kinase Activity Assays : Assessing inhibition against specific kinases associated with cell cycle regulation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate, and how is reaction progress monitored?

- Methodological Answer : Synthesis typically involves multi-step protocols, including Suzuki-Miyaura coupling or direct borylation of indole precursors. For example, analogous compounds (e.g., 1-benzyl-substituted indoles) are synthesized via palladium-catalyzed cross-coupling reactions . Reaction progress is monitored using NMR spectroscopy (e.g., tracking the disappearance of boronic acid protons) and mass spectrometry to confirm intermediate and final product identities .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- ¹¹B NMR : A singlet near δ 30–35 ppm confirms the presence of the dioxaborolane group .

- ¹H/¹³C NMR : Look for ethyl ester protons (δ ~1.3–1.4 ppm for CH₃, δ ~4.3–4.4 ppm for CH₂) and indole NH protons (δ ~10–12 ppm, broad) .

- HRMS : Validate molecular weight (e.g., calculated for C₁₈H₂₂BNO₄: 343.17 g/mol) .

Q. What are the primary research applications of this compound in organic chemistry?

- Methodological Answer : The compound serves as a boron-containing building block in:

- Suzuki-Miyaura cross-coupling for synthesizing biaryl structures .

- Medicinal chemistry : Structural analogs (e.g., chloro- or methyl-substituted derivatives) are intermediates in drug discovery .

Advanced Research Questions

Q. How does the electronic environment of the indole ring influence the reactivity of the dioxaborolane moiety in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing ethyl carboxylate group at position 4 of the indole ring reduces electron density at the adjacent boronate, potentially slowing transmetallation steps in Suzuki reactions. To optimize yields:

- Use bulky ligands (e.g., SPhos) to stabilize palladium intermediates.

- Adjust base strength (e.g., Cs₂CO₃ vs. K₃PO₄) to modulate reaction kinetics .

Q. What computational strategies can predict regioselectivity in derivatization reactions involving this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the indole ring.

- Reaction Path Search Algorithms : Tools like the Artificial Force Induced Reaction (AFIR) method map transition states for boronate activation pathways .

- Example: Computational studies on analogous benzoate derivatives show that substituent position (e.g., chlorine at position 5 vs. methyl at position 6) alters charge distribution and reactivity .

Q. How can researchers resolve contradictions in reported catalytic efficiencies for this compound across different studies?

- Methodological Answer :

- Comparative Studies : Replicate reactions under standardized conditions (e.g., solvent: THF/H₂O, catalyst: Pd(PPh₃)₄).

- Controlled Variable Analysis : Test the impact of trace moisture (common in dioxaborolane degradation) using Karl Fischer titration .

- Structural Analogs : Compare performance with derivatives (e.g., ethyl 5-chloro-2-dioxaborolanyl benzoate) to isolate substituent effects .

Q. What challenges arise in purifying this compound, and what techniques improve yield and purity?

- Methodological Answer :

- Solubility Issues : The compound is poorly soluble in polar solvents. Use gradient recrystallization (e.g., hexane/ethyl acetate) or flash chromatography (silica gel, 5–10% EtOAc in hexane).

- Byproduct Removal : Hydrolase impurities (from boronate hydrolysis) can be minimized by strict anhydrous conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.